![molecular formula C8H8BN3O3 B13972791 [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid CAS No. 883231-15-0](/img/structure/B13972791.png)
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is a chemical compound that belongs to the class of boronic acids It features a boronic acid group attached to a pyridine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. Subsequently, the pyridine ring can be functionalized with a boronic acid group through various coupling reactions.
Industrial Production Methods
While specific industrial production methods for [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
- [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]boronic acid
- [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-4-yl]boronic acid
- [6-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Uniqueness
[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is unique due to the specific positioning of the boronic acid group on the pyridine ring, which can influence its reactivity and binding properties. The presence of the oxadiazole ring also imparts distinct electronic and steric characteristics, making it a versatile compound for various applications.
特性
CAS番号 |
883231-15-0 |
|---|---|
分子式 |
C8H8BN3O3 |
分子量 |
204.98 g/mol |
IUPAC名 |
[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H8BN3O3/c1-5-11-12-8(15-5)7-3-2-6(4-10-7)9(13)14/h2-4,13-14H,1H3 |
InChIキー |
SIHSZLWBSFLSJO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)C2=NN=C(O2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



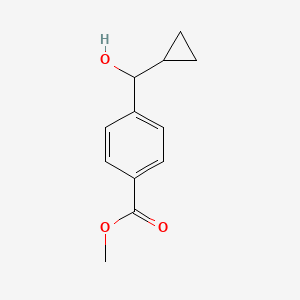
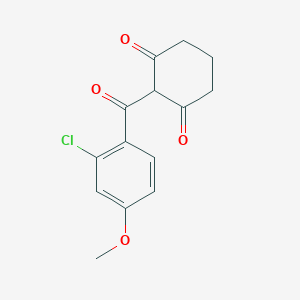

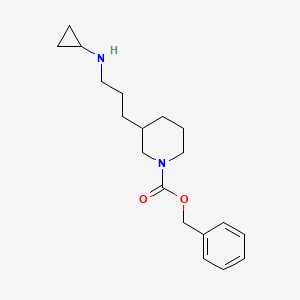

![(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)
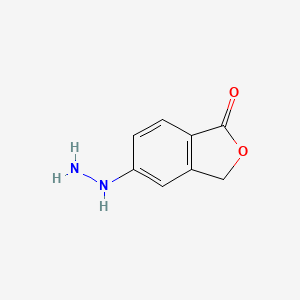
![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)
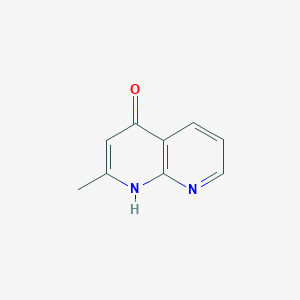
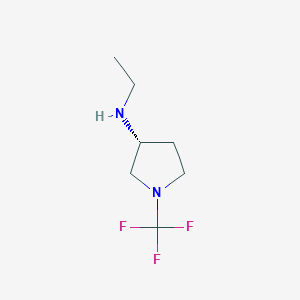
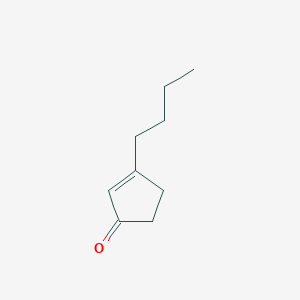

![4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde](/img/structure/B13972803.png)
